molecular formula C17H15ClFNO2 B5466354 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B5466354
M. Wt: 319.8 g/mol
InChI Key: OMDHGEYFOYVXKQ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H16ClFNO2, and is commonly referred to as CCF.

Mechanism of Action

The mechanism of action of CCF is based on its ability to undergo a chemical reaction with the target enzyme. This reaction results in the formation of a fluorescent product that can be detected and measured using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
CCF has been shown to have a range of biochemical and physiological effects. For example, CCF has been shown to inhibit the activity of certain enzymes, which can have a range of effects on cellular processes. Additionally, CCF has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CCF in lab experiments is its high sensitivity and specificity for detecting enzyme activity. Additionally, CCF is relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, there are also some limitations to using CCF in lab experiments, including its potential toxicity and the need for specialized equipment to detect fluorescence.

Future Directions

There are many potential future directions for research on CCF. One area of interest is the development of new fluorescent probes based on the structure of CCF. Additionally, there is ongoing research into the potential therapeutic applications of CCF, particularly in the treatment of inflammatory and oxidative stress-related diseases. Finally, there is also interest in exploring the potential applications of CCF in the field of biosensors, where it could be used to detect a wide range of biomolecules and cellular processes.

Synthesis Methods

The synthesis of CCF is a complex process that involves several steps. One of the most common methods for synthesizing CCF is the reaction of 3-chloro-4-fluoroaniline with 4-methoxyacetophenone in the presence of a base. This reaction results in the formation of CCF, which can be purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

CCF has been extensively studied for its potential applications in scientific research. One of the most promising applications of CCF is its use as a fluorescent probe for detecting and measuring the activity of enzymes. CCF has been shown to be an effective probe for a wide range of enzymes, including proteases, kinases, and phosphatases.

properties

IUPAC Name

(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c1-11(20-13-5-8-16(19)15(18)10-13)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDHGEYFOYVXKQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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